BenchChemオンラインストアへようこそ!

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

Sigma receptor ligands CNS drug discovery Lipophilicity optimization

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-62-1) is a spirocyclic diaza compound (MW 316.44 g/mol, C19H28N2O2) bearing both a Boc-protected amine and an N-benzyl substituent. The 1,7-diazaspiro[4.4]nonane scaffold is a privileged core in sigma receptor (S1R/S2R) ligand discovery programs, where N-substitution patterns critically modulate binding affinity and in vivo analgesic activity.

Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
CAS No. 646055-62-1
Cat. No. B153081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate
CAS646055-62-1
Molecular FormulaC19H28N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCCN2CC3=CC=CC=C3
InChIInChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-11-19(15-20)10-7-12-21(19)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
InChIKeyLECMSITUHGZUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-62-1) – Spirocyclic Building Block for Sigma Receptor Ligand Discovery


Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-62-1) is a spirocyclic diaza compound (MW 316.44 g/mol, C19H28N2O2) bearing both a Boc-protected amine and an N-benzyl substituent [1]. The 1,7-diazaspiro[4.4]nonane scaffold is a privileged core in sigma receptor (S1R/S2R) ligand discovery programs, where N-substitution patterns critically modulate binding affinity and in vivo analgesic activity [2]. Commercial sourcing typically yields ≥97% purity .

Why Interchanging 1,7-Diazaspiro[4.4]nonane Analogs Fails for Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate


Seemingly minor structural edits within the 1,7-diazaspiro[4.4]nonane series produce large, quantifiable physicochemical shifts that preclude simple analog interchange. Compared with its closest non‑benzyl analog (tert‑butyl 1,7‑diazaspiro[4.4]nonane‑7‑carboxylate, CAS 646055‑63‑2), the target compound introduces a ΔLogP of +1.9, a ΔMW of +90 Da, and a complete loss of H‑bond donor capacity [REFS‑1][REFS‑2]. In sigma receptor ligand programs, N‑benzylation has been shown to profoundly alter both S1R/S2R binding affinity and in vivo functional activity, indicating that substitution at the 1‑position nitrogen is not a silent modification [REFS‑3].

Head-to-Head Quantitative Differentiation: Tert‑butyl 1‑benzyl‑1,7‑diazaspiro[4.4]nonane‑7‑carboxylate vs. Comparable Analogs


1.9 LogP Unit Increase Over Non‑Benzyl Analog Enhances Predicted CNS Permeability

The target compound exhibits a computed XLogP3 of 3.1, which is 1.9 log units higher than the non‑benzyl analog tert‑butyl 1,7‑diazaspiro[4.4]nonane‑7‑carboxylate (XLogP3 = 1.2) [1][2]. This shift, driven entirely by the N‑benzyl group, places the target compound within the preferred CNS drug logP window of 2–4, as defined by multiparameter optimization scoring for blood‑brain barrier penetration [3].

Sigma receptor ligands CNS drug discovery Lipophilicity optimization

90 Da Molecular Weight Increase Over Non‑Benzyl Analog Modulates Passive Permeability and Binding Pocket Complementarity

The target compound (MW 316.44 g/mol) is 90.12 Da heavier than the non‑benzyl analog (MW 226.32 g/mol) [1][2]. While both compounds fall within the preferred CNS drug MW range (<450 Da), the 90 Da increment may reduce passive transcellular diffusion rates while enhancing shape complementarity with hydrophobic sub‑pockets of sigma receptors, as observed for bulkier N‑substituted spirocyclic ligands [3][4].

Spirocyclic building blocks Molecular weight optimization ADME properties

Zero H‑Bond Donors Versus One in the Non‑Benzyl Analog Reduces Polar Surface Area and Improves Predicted Passive Permeability

The target compound has zero hydrogen bond donors (HBD = 0), whereas the non‑benzyl analog retains one HBD (secondary amine) [1][2]. This elimination of a polar interaction point reduces topological polar surface area and removes a key determinant of P‑glycoprotein recognition, as supported by CNS MPO desirability scoring where an HBD count of 0–1 is preferred [3].

Hydrogen bond donor Polar surface area Passive permeability

Four Rotatable Bonds Provide Greater Conformational Flexibility than the Non‑Benzyl Analog's Two, Introducing an Entropic Trade‑Off

The target compound has four rotatable bonds (RBC = 4) compared with two (RBC = 2) for the non‑benzyl analog [1][2]. The additional two rotatable bonds originate from the N‑benzyl group and allow the molecule to sample a broader conformational space. Veber's rules identify that keeping RBC ≤ 10 is associated with good oral bioavailability, and both compounds are well within this limit; however, the higher RBC of the target compound implies a greater entropic penalty upon binding that must be offset by enthalpic gains [3].

Rotatable bonds Conformational flexibility Entropic binding penalty

34‑Fold Higher Cost‑per‑Gram Versus the Non‑Benzyl Analog Reflects Synthetic Complexity and Research‑Grade Demand

Retail pricing from a major European supplier places the target compound at £1,028 per 250 mg (97% purity, ≈£4,112/g) , while the non‑benzyl analog tert‑butyl 1,7‑diazaspiro[4.4]nonane‑7‑carboxylate is available at $155/g (97% purity, ≈£120/g) . This represents an approximately 34‑fold cost premium, attributable to the additional N‑benzylation synthetic step and the lower production volume characteristic of research‑only intermediates. Free‑base 1‑benzyl‑1,7‑diazaspiro[4.4]nonane (CAS 128244‑01‑9), lacking the Boc group, is available from multiple suppliers, but its commercial pricing is not standardized and often requires quotation [1].

Cost-per-gram analysis Synthetic building blocks Procurement optimization

Application Scenarios for Tert‑butyl 1‑benzyl‑1,7‑diazaspiro[4.4]nonane‑7‑carboxylate in Research and Procurement


CNS Sigma Receptor Ligand Optimization Requiring Pre‑Optimized Lipophilicity

The target compound's XLogP3 of 3.1 falls within the preferred CNS drug logP range (2–4), making it a direct starting point for designing brain‑penetrant sigma‑1/sigma‑2 receptor ligands without requiring additional hydrophobic substitution [1]. In contrast, the non‑benzyl analog (logP 1.2) would require significant structural modification to achieve comparable CNS permeability, adding synthetic steps and uncertainty to the optimization cascade [2].

Fragment‑Based or DNA‑Encoded Library Screening Requiring Conformational Diversity

With four rotatable bonds (vs. two in the non‑benzyl analog), the target compound provides greater conformational sampling, which is advantageous for fragment‑based screening libraries where maximal shape diversity is desired [1]. The entropic penalty upon binding is a known trade‑off that can be addressed through subsequent fragment growing or linking strategies [3].

Late‑Stage Functionalization via Benzyl Deprotection or N‑Debenzylation

The N‑benzyl group serves as a synthetic handle that can be removed via hydrogenolysis (H₂, Pd/C) to reveal the free secondary amine, enabling late‑stage diversification. This orthogonal protecting‑group strategy is unavailable in the non‑benzyl analog, which already exposes the secondary amine, limiting sequential functionalization options [4].

Cost‑Sensitive Scale‑Up Where the Non‑Benzyl Analog is a Viable Alternative

For projects where the N‑benzyl group is not pharmacophorically required, the non‑benzyl analog (CAS 646055‑63‑2) offers an approximately 34‑fold cost advantage at the gram scale [2]. Procurement teams should conduct a head‑to‑head SAR assessment at the 10–50 mg scale before committing to multi‑gram purchases of the target compound.

Quote Request

Request a Quote for Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.